Cas no 88490-00-0 (1,2,4-Triazolo[4,3-b]pyridazin-3-amine, 6-(4-methylphenyl)-)
![1,2,4-Triazolo[4,3-b]pyridazin-3-amine, 6-(4-methylphenyl)- structure](https://www.kuujia.com/scimg/cas/88490-00-0x500.png)
88490-00-0 structure
Product name:1,2,4-Triazolo[4,3-b]pyridazin-3-amine, 6-(4-methylphenyl)-
1,2,4-Triazolo[4,3-b]pyridazin-3-amine, 6-(4-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
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- 1,2,4-Triazolo[4,3-b]pyridazin-3-amine, 6-(4-methylphenyl)-
- 6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-amine
- 6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-amine
- 88490-00-0
- DTXSID40530619
- SCHEMBL10815659
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- Inchi: InChI=1S/C12H11N5/c1-8-2-4-9(5-3-8)10-6-7-11-14-15-12(13)17(11)16-10/h2-7H,1H3,(H2,13,15)
- InChI Key: OWMAODZSQHQTFC-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)C2=NN3C(=NN=C3N)C=C2
Computed Properties
- Exact Mass: 225.10144537g/mol
- Monoisotopic Mass: 225.10144537g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 69.1Ų
1,2,4-Triazolo[4,3-b]pyridazin-3-amine, 6-(4-methylphenyl)- Related Literature
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1. Book reviews
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Mei Zhou RSC Adv., 2016,6, 113322-113326
88490-00-0 (1,2,4-Triazolo[4,3-b]pyridazin-3-amine, 6-(4-methylphenyl)-) Related Products
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